molecular formula C9H15N5OS B12903879 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

Cat. No.: B12903879
M. Wt: 241.32 g/mol
InChI Key: NJKPBHPQJHZOOS-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(morpholin-4-yl)acetamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide is unique due to the presence of both the thiadiazole and piperazine moieties, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C9H15N5OS

Molecular Weight

241.32 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C9H15N5OS/c1-7-12-13-9(16-7)11-8(15)6-14-4-2-10-3-5-14/h10H,2-6H2,1H3,(H,11,13,15)

InChI Key

NJKPBHPQJHZOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCNCC2

Origin of Product

United States

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